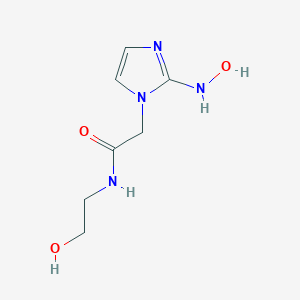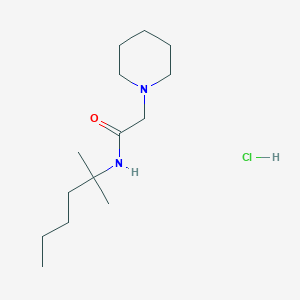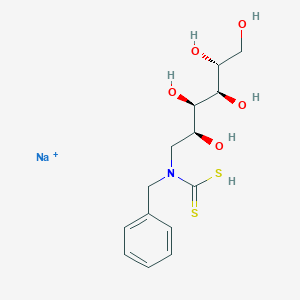
1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole, also known as HEAA, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is a derivative of imidazole, which is a heterocyclic organic compound that contains nitrogen atoms in its ring structure. The synthesis method for HEAA is complex, involving multiple steps and the use of several reagents. However, the compound has shown promise in several areas of research, including as a potential therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. For example, 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. Additionally, 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole has been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole are complex and not fully understood. However, studies have shown that 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole can have a variety of effects on cells and tissues. For example, 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole has been shown to reduce the production of inflammatory cytokines and chemokines in cells, which may contribute to its anti-inflammatory properties. Additionally, 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole has been shown to induce apoptosis (cell death) in certain cancer cells, which may contribute to its potential use in cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Additionally, 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole has been shown to have a variety of potential uses in scientific research, including as a potential therapeutic agent for various diseases. However, there are also limitations to using 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole in lab experiments. For example, the synthesis method for 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole is complex and time-consuming, which may limit its use in certain experiments. Additionally, the mechanism of action of 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole. For example, further studies could be conducted to better understand the mechanism of action of 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole and its potential use in the treatment of various diseases. Additionally, studies could be conducted to optimize the synthesis method for 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole and improve its overall yield. Furthermore, studies could be conducted to explore the potential use of 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their effectiveness. Overall, there is still much to be learned about 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole and its potential applications in scientific research.
Synthesemethoden
The synthesis method for 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole involves several steps, starting with the reaction of imidazole with ethylene oxide to form 2-(2-hydroxyethyl)imidazole. This compound is then reacted with acetic anhydride to form 1-(N-acetyl-2-hydroxyethyl)imidazole. The final step involves the reaction of this compound with hydroxylamine to form 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole. The overall yield of this synthesis method is relatively low, but the compound can be purified using various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole has been studied for its potential use in various scientific research applications, including as a potential therapeutic agent for various diseases. For example, 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
CAS-Nummer |
102737-46-2 |
|---|---|
Produktname |
1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole |
Molekularformel |
C7H12N4O3 |
Molekulargewicht |
200.2 g/mol |
IUPAC-Name |
2-[2-(hydroxyamino)imidazol-1-yl]-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C7H12N4O3/c12-4-2-8-6(13)5-11-3-1-9-7(11)10-14/h1,3,12,14H,2,4-5H2,(H,8,13)(H,9,10) |
InChI-Schlüssel |
WLXVCGXRZHJVST-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=N1)NO)CC(=O)NCCO |
Kanonische SMILES |
C1=CN(C(=N1)NO)CC(=O)NCCO |
Synonyme |
1-(N-(2-hydroxyethyl)acetamido)-2-hydroxylaminoimidazole SR 2508 hydroxylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B27110.png)
![2-aminopyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B27112.png)
![7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione](/img/structure/B27114.png)

![(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone](/img/structure/B27121.png)



![2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27127.png)
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27128.png)